molecular formula C8H8ClFO B1343804 2-Fluoro-4-methoxybenzyl chloride CAS No. 331-63-5

2-Fluoro-4-methoxybenzyl chloride

Cat. No.: B1343804
CAS No.: 331-63-5
M. Wt: 174.6 g/mol
InChI Key: KVOKEUYGMDGQSP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzyl chloride is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.60 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=CC=C(C(F)=C1)CCl . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a fluorine atom attached to it. The benzene ring is also connected to a chlorine atom through a methylene bridge (CH2).

Scientific Research Applications

Synthesis and Organic Chemistry

2-Fluoro-4-methoxybenzyl chloride is utilized in various synthetic pathways, contributing to the development of key fluoro building blocks and intermediates in organic synthesis. For instance, its derivative, 3-fluoro-4-methoxybenzoyl chloride, is produced through the Fries rearrangement of 2-fluorophenyl acetate, indicating its role in the scalable synthesis of fluorinated compounds (Yerande et al., 2014). Additionally, the compound is involved in the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl), showcasing its application in providing protected phenolic ether intermediates, beneficial for various organic syntheses (Luzzio & Chen, 2008).

Crystallography and Molecular Interaction Studies

This compound derivatives play a crucial role in crystallography and molecular interaction studies. Research on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives has revealed intricate hydrogen bonds and π-π interactions, contributing to our understanding of molecular networks in crystal structures. These findings also highlight the potential of such derivatives in pharmacological applications due to their anti-inflammatory properties (Sun et al., 2019).

Material Science and Functional Group Studies

The compound's derivatives are also significant in material science, where they contribute to the synthesis and analysis of novel materials and functional groups. For instance, research involving 4-methoxybenzyl chloride has led to the development of new protecting groups for alcohols, showcasing the compound's versatility in synthetic chemistry and material development (Crich, Li, & Shirai, 2009).

Safety and Hazards

2-Fluoro-4-methoxybenzyl chloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements include H302: Harmful if swallowed. The precautionary statements include P301 + P312 + P330: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth .

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKEUYGMDGQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621274
Record name 1-(Chloromethyl)-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-63-5
Record name 1-(Chloromethyl)-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2-fluoro-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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